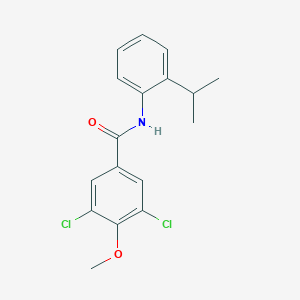
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide, also known as AG-1478, is a synthetic chemical compound that belongs to the family of anilinoquinazolines. It is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. AG-1478 has been widely used in scientific research for its ability to selectively inhibit EGFR, which is an important signaling molecule involved in cell growth and differentiation.
Mécanisme D'action
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide selectively binds to the ATP-binding site of EGFR, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation. 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide is a highly selective inhibitor of EGFR and has been extensively used in scientific research. It has been shown to be effective in inhibiting EGFR-mediated signaling pathways, leading to the inhibition of cell growth and proliferation. However, 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has some limitations, including its low solubility in water and its short half-life in vivo.
Orientations Futures
There are several future directions for research related to 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the investigation of the role of EGFR in other biological processes, such as inflammation and wound healing. Finally, the development of novel drug delivery systems for 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide could improve its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide involves several chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3,5-dichloro-4-methoxybenzoyl chloride, which is then reacted with 2-isopropylaniline to form 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide. The final step involves the conversion of the amide group to the quinazoline ring by reacting with 2-chloro-4,5-diaminopyrimidine.
Applications De Recherche Scientifique
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been extensively used in scientific research as a tool to investigate the role of EGFR in various biological processes. It has been shown to inhibit EGFR-mediated signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion. 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been used in studies related to cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10(2)12-6-4-5-7-15(12)20-17(21)11-8-13(18)16(22-3)14(19)9-11/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBYNFBMCWPOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

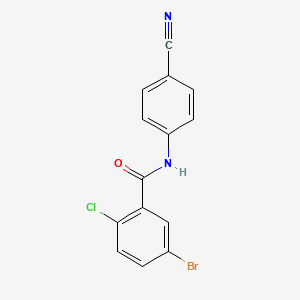
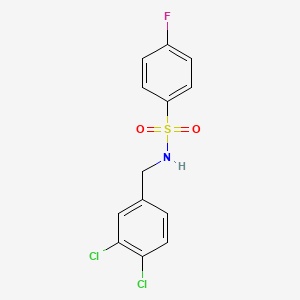
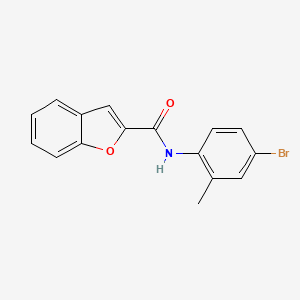
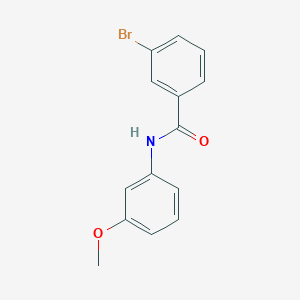
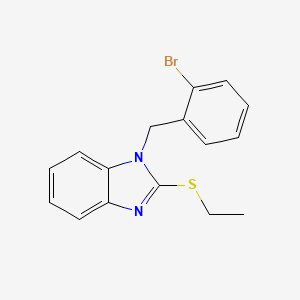
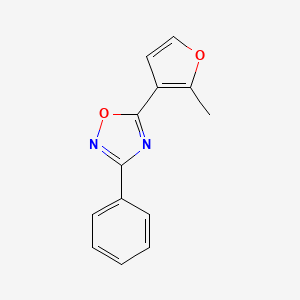
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)


![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
